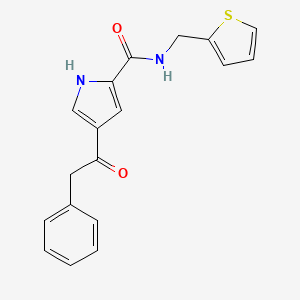
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as 4-PT, is a small molecule that has been studied for its potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its mechanism of action. It has been found to interact with a variety of proteins, including histone deacetylases (HDACs). This interaction leads to the inhibition of HDACs, which in turn leads to the activation of gene expression. Additionally, 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been found to interact with a variety of other proteins, including transcription factors and chromatin remodeling proteins.
Biochemical and Physiological Effects
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including the inhibition of histone deacetylases and the activation of gene expression. Additionally, 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been found to affect a variety of other biochemical and physiological processes, including the regulation of cell proliferation and apoptosis, as well as the regulation of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and handle. Additionally, it has a high degree of specificity for its target proteins, which makes it ideal for use in experiments that require a high degree of specificity. However, there are also some limitations to using 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide in lab experiments. For example, it is not water soluble, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are a number of future directions that can be pursued with 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. For example, it can be used to further study the mechanism of action of existing drugs, as well as to develop new drugs. Additionally, it can be used to study the regulation of gene expression, as well as other biochemical and physiological processes. Finally, it can be used to further study the advantages and limitations of using 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide in lab experiments.
Synthesemethoden
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 2-thienylmethyl-1H-pyrrole-2-carboxamide and phenylacetyl chloride in the presence of triethylamine. This reaction yields 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. The second step involves the removal of the protecting group (triethylamine) with trifluoroacetic acid. The third and final step involves the deprotection of the carboxamide group with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. It has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs. Additionally, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression.
Eigenschaften
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

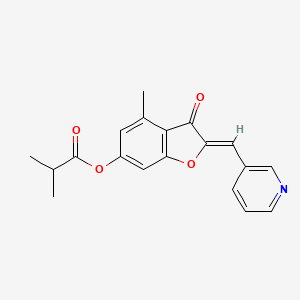
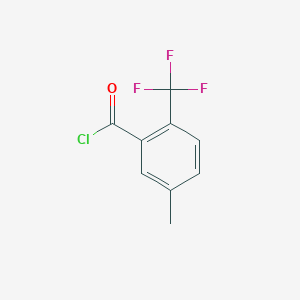
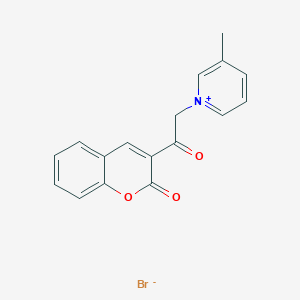

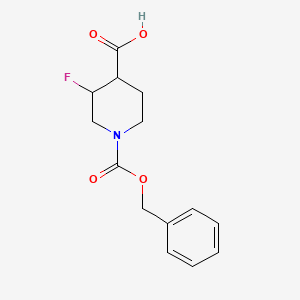
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
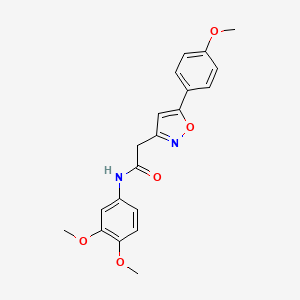
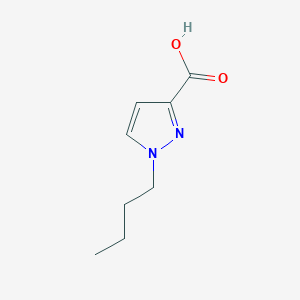

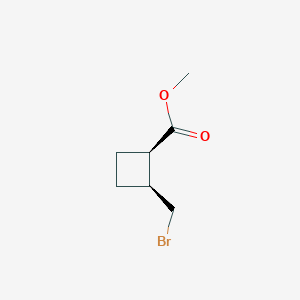

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)